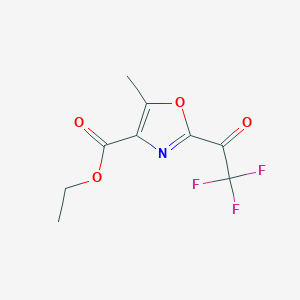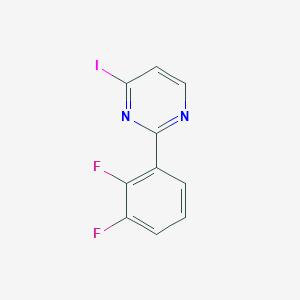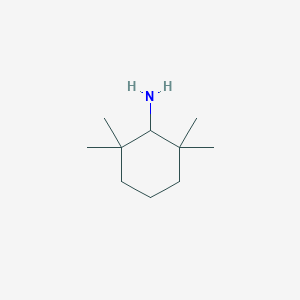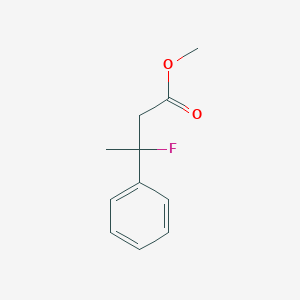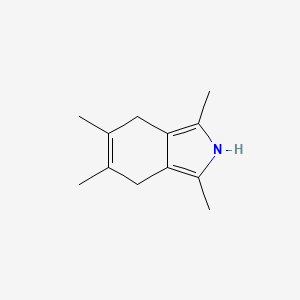
1,3,5,6-tetramethyl-4,7-dihydro-2H-isoindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5,6-Tetramethyl-4,7-dihydro-2H-isoindole is a chemical compound with the IUPAC name 1,3,4,7-tetramethyl-2H-isoindole . Its molecular formula is C11H9NO4 , and its molecular weight is approximately 173.26 g/mol . This compound belongs to the class of isoindoles, which are bicyclic heterocycles containing a five-membered ring fused to a six-membered ring.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of 1,3,5,6-tetramethyl-4,7-dihydro-2H-isoindole. One common method involves the cyclization of suitable precursors under specific conditions. For example, a key intermediate can be subjected to a [1,5]-hydrogen shift to yield the desired isoindole product .
Industrial Production: While specific industrial production methods are proprietary, manufacturers typically optimize synthetic routes to achieve high yields and purity. These processes may involve multistep reactions, purification steps, and quality control measures.
Analyse Chemischer Reaktionen
1,3,5,6-Tetramethyl-4,7-dihydro-2H-isoindole can participate in various chemical reactions:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of functionalized derivatives.
Reduction: Can be reduced to generate isoindoline derivatives.
Substitution: Reacts with suitable nucleophiles or electrophiles to form substituted isoindoles.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, oxidation may involve oxidizing agents like potassium permanganate or chromic acid.
Wissenschaftliche Forschungsanwendungen
1,3,5,6-Tetramethyl-4,7-dihydro-2H-isoindole finds applications across various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity, such as enzyme inhibition or receptor binding.
Medicine: Explored for pharmacological properties, including antiviral, anticancer, or anti-inflammatory effects.
Industry: Employed in the production of dyes, pigments, or specialty chemicals.
Wirkmechanismus
The precise mechanism by which 1,3,5,6-tetramethyl-4,7-dihydro-2H-isoindole exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate these mechanisms fully.
Vergleich Mit ähnlichen Verbindungen
1,3,5,6-Tetramethyl-4,7-dihydro-2H-isoindole can be compared with other isoindole derivatives, such as 1,3-dihydro-α-methyl-1,3-dioxo-2H-isoindole . Its unique features may include substituent patterns, reactivity, and biological activity.
Eigenschaften
Molekularformel |
C12H17N |
|---|---|
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
1,3,5,6-tetramethyl-4,7-dihydro-2H-isoindole |
InChI |
InChI=1S/C12H17N/c1-7-5-11-9(3)13-10(4)12(11)6-8(7)2/h13H,5-6H2,1-4H3 |
InChI-Schlüssel |
DRHKAUOYEINBIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CC2=C(NC(=C2C1)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


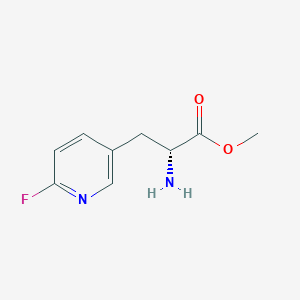
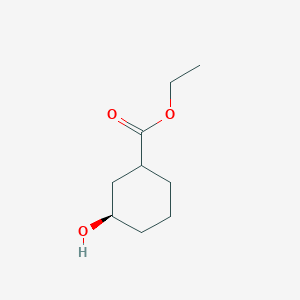

![Methyl 2-(12-ethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetate](/img/structure/B13116233.png)
![5,7-Dichloro-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B13116240.png)
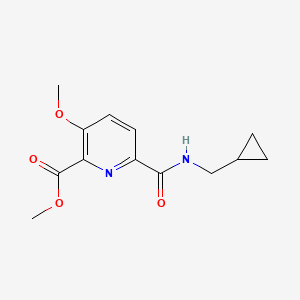


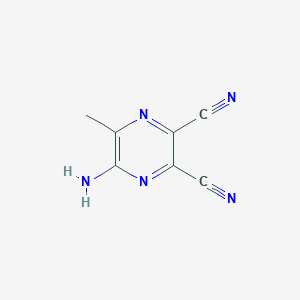
![6-(Difluoromethoxy)-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13116270.png)
